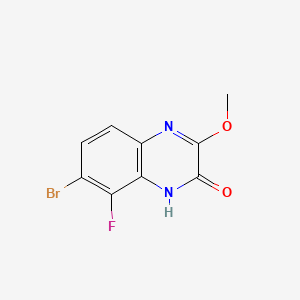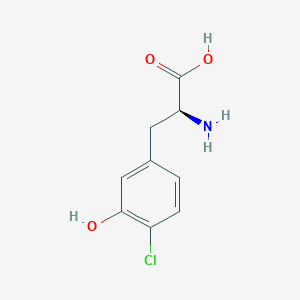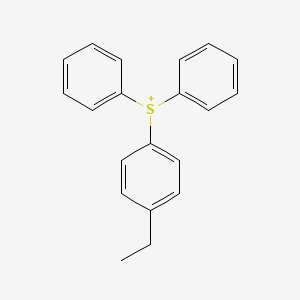
(4-Ethylphenyl)diphenylsulfonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylphenyl)diphenylsulfonium is an organic compound with the molecular formula C20H19S and a molecular weight of 291.43 g/mol . This compound is part of the sulfonium family, which is characterized by a sulfur atom bonded to three organic groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)diphenylsulfonium typically involves the reaction of diphenyl sulfide with an appropriate alkylating agent. One common method involves the use of silver tetrafluoroborate as a catalyst in a nitromethane solvent. The reaction is carried out under nitrogen at room temperature, and the product is precipitated using diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylphenyl)diphenylsulfonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the phenyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Ethylphenyl)diphenylsulfonium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfonium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in photodynamic therapy for treating bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Ethylphenyl)diphenylsulfonium involves its interaction with molecular targets through its sulfonium group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated by its ability to form reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsulfonium: Lacks the ethyl group on the phenyl ring.
Triphenylsulfonium: Contains three phenyl groups instead of two phenyl and one ethylphenyl group.
Uniqueness
(4-Ethylphenyl)diphenylsulfonium is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other sulfonium compounds.
Propiedades
Número CAS |
66482-49-3 |
|---|---|
Fórmula molecular |
C20H19S+ |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(4-ethylphenyl)-diphenylsulfanium |
InChI |
InChI=1S/C20H19S/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3/q+1 |
Clave InChI |
LUNITJZCXFAMAW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


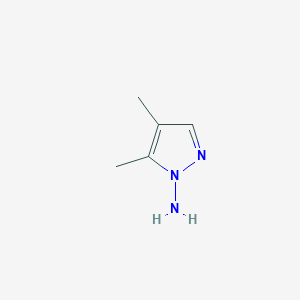
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)
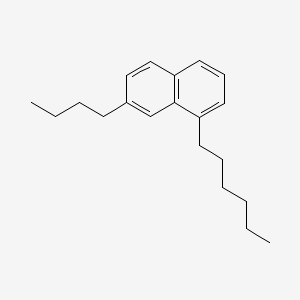
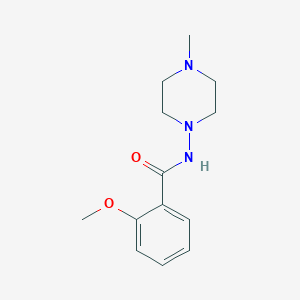
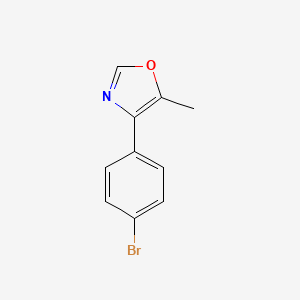

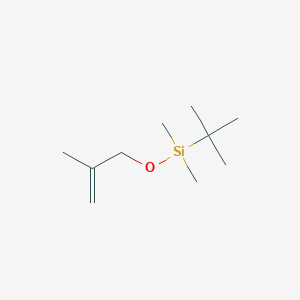
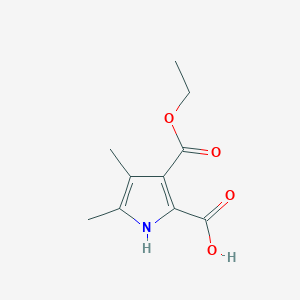
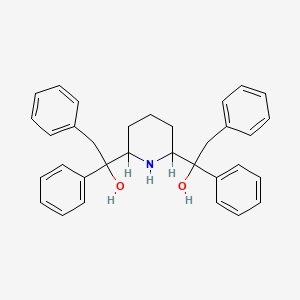

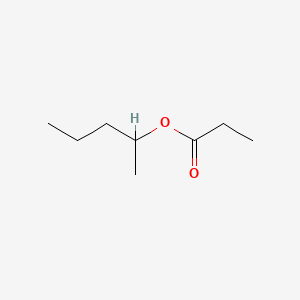
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
